5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,3-difluorocyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with carbon disulfide and an appropriate base, such as potassium hydroxide, to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluorocyclopentyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(9-(3,3-Difluorocyclopentyl)-5,7,7-trimethyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxybenzamide: This compound is also characterized by the presence of a difluorocyclopentyl group and has been studied for its potential as a protein kinase inhibitor.
2-(3,3-Difluorocyclopentyl)acetic acid: Another compound with a difluorocyclopentyl group, used in various chemical syntheses.
Uniqueness
5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific oxadiazole ring structure combined with the difluorocyclopentyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8F2N2O3 |
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Molecular Weight |
218.16 g/mol |
IUPAC Name |
5-(3,3-difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O3/c9-8(10)2-1-4(3-8)6-11-5(7(13)14)12-15-6/h4H,1-3H2,(H,13,14) |
InChI Key |
FSBGMFVHQDOFGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=NC(=NO2)C(=O)O)(F)F |
Origin of Product |
United States |
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